4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a complex organic compound that features a benzothiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents like Dess-Martin periodinane for oxidation, and reducing agents such as hydrogen gas for reduction. Substitution reactions often involve halogenated compounds and nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Material Science: Investigated for its properties in creating advanced materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or proteins critical for the survival of pathogens . The benzothiazole ring is known to interact with various biological targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
2-AMINO-6-METHYLBENZOTHIAZOLE: Shares the benzothiazole ring but lacks the pyrrole and trifluoromethyl groups.
5-(PYRIDINE-4-YL)-1,3,4-OXADIAZOLE-2(3H)-THIONE: Contains a thiazole ring but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 4-[(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)AMINO]-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE lies in its combination of a benzothiazole ring with a pyrrole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H11F3N4O2S |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H11F3N4O2S/c1-7-9(6-19)14(12(23)20-7,15(16,17)18)22-13-21-10-4-3-8(24-2)5-11(10)25-13/h3-5H,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
AGXWVMHNTCWIPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1)(C(F)(F)F)NC2=NC3=C(S2)C=C(C=C3)OC)C#N |
Origin of Product |
United States |
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